molecular formula C9H10ClNO2S B3433172 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane] CAS No. 159015-34-6

2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]

Cat. No.: B3433172
CAS No.: 159015-34-6
M. Wt: 231.70 g/mol
InChI Key: IFKIMCFOWSTCTG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2'-chlorospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1,3-benzothiazole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-11-6-1-2-9(5-7(6)14-8)12-3-4-13-9/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKIMCFOWSTCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1N=C(S3)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171589
Record name 2-Chloro-4,7-dihydrospiro[benzothiazole-6(5H),2′-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159015-34-6
Record name 2-Chloro-4,7-dihydrospiro[benzothiazole-6(5H),2′-[1,3]dioxolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159015-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,7-dihydrospiro[benzothiazole-6(5H),2′-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane] typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzothiazole.

    Spirocyclization: The 2-chlorobenzothiazole is then reacted with ethylene glycol in the presence of a strong acid, such as sulfuric acid, to form the spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in the benzothiazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom in the benzothiazole ring.

    Cyclization Reactions: The dioxolane ring can participate in cyclization reactions, forming various cyclic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzothiazole derivatives can be formed.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced forms of the benzothiazole ring.

Scientific Research Applications

Pharmacological Applications

The pharmacological properties of benzothiazole derivatives, including spiro compounds like 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane], have been widely studied. These compounds are known for their diverse biological activities:

  • Antimicrobial Activity : Compounds in the benzothiazole family exhibit significant antimicrobial properties. Research indicates that modifications in the benzothiazole structure can enhance efficacy against various pathogens.
  • Antioxidant Properties : The antioxidant potential of benzothiazole derivatives has been documented. The presence of the dioxolane moiety in this compound may contribute to its ability to scavenge free radicals and protect cells from oxidative stress.
  • Anticancer Activity : Some studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation. The spiro structure may play a crucial role in interacting with biological targets involved in cancer progression.
  • Neuroprotective Effects : There is emerging evidence that certain benzothiazole derivatives can provide neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Characterization

The synthesis of 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane] typically involves the condensation reaction between appropriate starting materials such as 2-amino-4-chlorothiophenol and cyclic ketones under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies highlight the applications of similar benzothiazole derivatives:

  • Study on Antimicrobial Activity : A derivative of benzothiazole was tested against various bacterial strains and showed promising results with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics .
  • Antioxidant Evaluation : Research demonstrated that a related compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that benzothiazole derivatives could induce apoptosis and inhibit cell migration .

Mechanism of Action

The mechanism of action of 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane] in biological systems involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]
  • CAS No.: 159015-34-6
  • Molecular Formula: C₉H₁₀ClNO₂S
  • Molecular Weight : 231.70 g/mol
  • Structural Features : A spirocyclic system combining a benzothiazole ring and a 1,3-dioxolane ring. The chlorine substituent at position 2 enhances electrophilic reactivity and influences intermolecular interactions .

Structural Analogs and Their Key Features

Table 1: Structural Comparison of Spirocyclic Benzothiazole/Thiophene Derivatives
Compound Name Core Structure Substituents/Modifications Molecular Formula Key Features
2-Chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane] (Target) Benzothiazole + 1,3-dioxolane Cl at position 2 C₉H₁₀ClNO₂S Enhanced electrophilicity; potential for halogen-mediated binding
ST (2-amino-4,7-dihydro-5H-spiro[benzo[b]thiophene-6,2'-[1,3]dioxolane]-3-carbonitrile) Benzothiophene + 1,3-dioxolane Amino, cyano groups at positions 2 and 3 C₁₄H₁₃N₃O₂S Exhibits antioxidant, antibacterial, and antitumor activities
5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine Benzothiazole + oxane Amino group at position 2 C₁₀H₁₂N₂OS Commercial availability; used in drug discovery
Ethyl 2-amino-7'-chloro-4',6'-dimethoxy-5-methyl-3',7-dioxo-5,7-dihydro-3'H,4H-spiro[benzo[b]thiophene-6,2'-benzofuran]-3-carboxylate Benzothiophene + benzofuran Ethyl ester, chloro, methoxy, and methyl groups C₂₃H₂₁ClNO₇S Complex spiro system; evaluated for cytotoxicity

Key Observations :

  • The target compound’s chlorine substituent may require specialized halogenation steps, contrasting with the cyano/amino groups in ST, which are introduced via cyclocondensation .
  • Spirocyclic systems with dioxolane rings (e.g., target compound, ST) exhibit conformational rigidity, enhancing stability in biological environments .

Pharmacological and Physicochemical Properties

Key Observations :

  • The chlorine atom in the target compound may improve membrane permeability but reduce aqueous solubility compared to ST’s polar functional groups .
  • Spirocyclic dioxolane derivatives generally exhibit higher thermal stability due to restricted molecular motion .

Industrial and Research Relevance

  • Commercial Availability : The target compound is listed with suppliers in China, the US, India, and Germany, indicating industrial demand .
  • Cost-Efficiency : Analogous solvents like 1,3-dioxolane (boiling point 76°C) are used in extraction processes but face recycling challenges (42–57% recovery) . This highlights the importance of optimizing synthetic routes for spiro compounds to reduce solvent waste.

Biological Activity

2-Chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane] is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure

The compound features a spiro structure that incorporates a benzothiazole moiety and a dioxolane ring. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures to 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane] exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
2-Chloro-5,7-dihydro...S. aureus10
5-Chloro-4′-ethyl...MRSA7.80
Indolylquinazolinone 3kS. epidermidis12.50

Antifungal Activity

Similar compounds have also demonstrated antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antifungal properties that warrant further investigation .

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungiMIC (µg/mL)Reference
Indolylquinazolinone 3kC. albicans7.80
Other BenzothiazolesC. albicansVaries

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been documented extensively. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values in the micromolar range against lung cancer cell lines .

Table 3: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Benzothiazole Derivative AA549 (Lung Cancer)6.31
Benzothiazole Derivative BMCF-7 (Breast Cancer)10.45

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Cell Wall Synthesis: Particularly in bacteria.
  • Interference with Nucleic Acid Synthesis: Affecting both bacterial and cancer cells.
  • Induction of Apoptosis: Leading to cell death in cancer cells.

Case Studies

  • Antibacterial Efficacy Study: A study evaluated the antibacterial activity of various benzothiazole derivatives against MRSA and found that modifications in the benzothiazole structure significantly enhanced activity .
  • Anticancer Evaluation: Another study focused on the anticancer effects of spirobenzothiazoles on A549 cells and reported substantial growth inhibition correlating with compound concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]
Reactant of Route 2
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]

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